molecular formula C12H11N3 B14230482 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-6-methyl-2H-indole CAS No. 827317-39-5

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-6-methyl-2H-indole

Katalognummer: B14230482
CAS-Nummer: 827317-39-5
Molekulargewicht: 197.24 g/mol
InChI-Schlüssel: GUIMEIVNSAJTSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-6-methyl-2H-indole is a heterocyclic compound that features both pyrazole and indole moieties

Vorbereitungsmethoden

The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-6-methyl-2H-indole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methylindole with hydrazine derivatives to form the pyrazole ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the formation of the desired product .

Analyse Chemischer Reaktionen

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-6-methyl-2H-indole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indole or pyrazole rings are replaced by other groups.

Wissenschaftliche Forschungsanwendungen

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-6-methyl-2H-indole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-6-methyl-2H-indole involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Vergleich Mit ähnlichen Verbindungen

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-6-methyl-2H-indole can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of the indole and pyrazole rings, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

827317-39-5

Molekularformel

C12H11N3

Molekulargewicht

197.24 g/mol

IUPAC-Name

6-methyl-2-(1H-pyrazol-5-yl)-1H-indole

InChI

InChI=1S/C12H11N3/c1-8-2-3-9-7-12(14-11(9)6-8)10-4-5-13-15-10/h2-7,14H,1H3,(H,13,15)

InChI-Schlüssel

GUIMEIVNSAJTSY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)C=C(N2)C3=CC=NN3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.